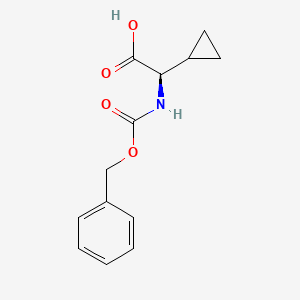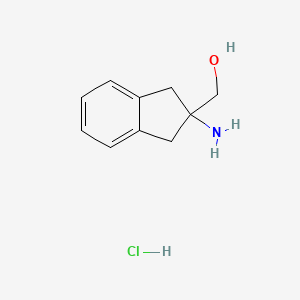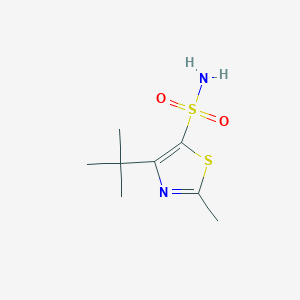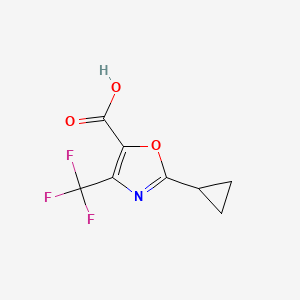
1-(Azetidine-3-carbonyl)-3-fluoropyrrolidine
Descripción general
Descripción
1-(Azetidine-3-carbonyl)-3-fluoropyrrolidine, often referred to as 3-fluoroazetidine, is a synthetic organic compound which has been studied extensively in recent years due to its potential applications in medicinal chemistry and drug discovery. It is a cyclic, nitrogen-containing heterocycle, and is the smallest possible azetidine derivative. This review will cover the synthesis methods of 3-fluoroazetidine, its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Aplicaciones Científicas De Investigación
Synthesis and Medicinal Chemistry
Building Blocks for Pharmaceuticals : 1-(Azetidine-3-carbonyl)-3-fluoropyrrolidine is used in the synthesis of various pharmaceutical compounds. Piron et al. (2011) discussed its role in the synthesis of 3-fluoropyrrolidines and 3-fluoroazetidines, highlighting its potential as a building block in drug development (Piron et al., 2011).
Synthon in Medicinal Chemistry : Singh and Umemoto (2011) demonstrated the use of 4-fluoropyrrolidine derivatives, including 1-(Azetidine-3-carbonyl)-3-fluoropyrrolidine, in medicinal chemistry applications, notably as synthons for dipeptidyl peptidase IV inhibitors (Singh & Umemoto, 2011).
Antibacterial and Anticancer Properties
- Antimicrobial and Anti-proliferative Activity : Rajulu et al. (2014) synthesized and evaluated new azetidine-3-carbonyl-N-methyl-hydrazino derivatives of fluoroquinolones, which exhibited significant antibacterial and anticancer properties (Rajulu et al., 2014).
Synthesis of Functionalized Azetidines
Synthesis of Azetidin-3-ones : Ye et al. (2011) discussed the synthesis of azetidin-3-ones, which are structurally similar to β-lactams (azetidin-2-ones), using methodologies that could potentially involve 1-(Azetidine-3-carbonyl)-3-fluoropyrrolidine (Ye, He, & Zhang, 2011).
Preparation of Azetidines : Chen et al. (1972) explored the preparation of various azetidines, including 1-(Azetidine-3-carbonyl)-3-fluoropyrrolidine, which are useful in the synthesis of more complex molecules (Chen, Hung, Chen, & Ohta, 1972).
Cycloaddition Reactions and Building Blocks
- Cycloaddition Reactions : McAlpine et al. (2015) demonstrated the synthesis of small 3-fluoropyrrolidines using azomethine ylide chemistry, a process that could incorporate 1-(Azetidine-3-carbonyl)-3-fluoropyrrolidine (McAlpine et al., 2015).
Propiedades
IUPAC Name |
azetidin-3-yl-(3-fluoropyrrolidin-1-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13FN2O/c9-7-1-2-11(5-7)8(12)6-3-10-4-6/h6-7,10H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPRYSILZYSWTBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1F)C(=O)C2CNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Methyl 2-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]acetate](/img/structure/B1382990.png)


![3-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}propan-1-amine hydrochloride](/img/structure/B1382994.png)

![5-ethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-4-amine hydrochloride](/img/structure/B1382997.png)

![tert-butyl N-{2-[(1-methyl-1H-pyrazol-5-yl)methyl]-3-oxopropyl}carbamate](/img/structure/B1382999.png)




